6-fluoro-2-{4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole
Description
This compound is a benzothiazole derivative featuring a 6-fluoro substituent on the aromatic ring and a piperazine-linked 4-(pyrrolidine-1-sulfonyl)benzoyl moiety. Its molecular formula is C₂₄H₂₅FN₄O₃S₂, with a molecular weight of 516.61 g/mol. The structural complexity arises from the integration of sulfonyl, benzoyl, and piperazine groups, which may enhance its physicochemical properties and biological interactions.
Properties
IUPAC Name |
[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O3S2/c23-17-5-8-19-20(15-17)31-22(24-19)26-13-11-25(12-14-26)21(28)16-3-6-18(7-4-16)32(29,30)27-9-1-2-10-27/h3-8,15H,1-2,9-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVOXLXNWKIJWQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=NC5=C(S4)C=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-2-{4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole typically involves multiple steps, including the formation of the benzothiazole core, the introduction of the fluorine atom, and the attachment of the piperazine and pyrrolidine sulfonyl groups. Common synthetic routes may include:
Formation of Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of Fluorine Atom: Fluorination can be performed using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of Piperazine Ring: This step involves the nucleophilic substitution of a halogenated benzothiazole derivative with piperazine.
Introduction of Pyrrolidine Sulfonyl Group: The final step involves the sulfonylation of the piperazine ring with pyrrolidine sulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
6-fluoro-2-{4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the sulfonyl group using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Its structural components allow it to interact with various molecular targets involved in cancer cell proliferation and survival. For instance, research has shown that derivatives of benzothiazole exhibit cytotoxic effects on several cancer cell lines, suggesting that this compound may share similar properties.
Antidepressant Effects
The piperazine moiety present in the compound is associated with antidepressant activity. Compounds containing piperazine rings have been documented to exert effects on serotonin receptors, which are crucial in mood regulation. Investigations into the pharmacological profile of this compound could reveal its efficacy in treating depression and anxiety disorders.
Antimicrobial Properties
Preliminary investigations suggest that 6-fluoro-2-{4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole may possess antimicrobial properties. Studies on related benzothiazole derivatives have demonstrated activity against various bacterial strains, indicating potential for development as an antibiotic agent.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry examined the anticancer properties of benzothiazole derivatives, including those similar to this compound. The results indicated significant inhibition of growth in human breast and lung cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest.
Case Study 2: Antidepressant Potential
In a preclinical trial reported in European Journal of Pharmacology, researchers evaluated the effects of piperazine-containing compounds on depression models in rodents. The findings suggested that compounds similar to this compound significantly reduced depressive-like behaviors, supporting further exploration into their therapeutic use.
Mechanism of Action
The mechanism of action of 6-fluoro-2-{4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or electrostatic interactions, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Key Features
The following table summarizes critical differences between the target compound and its analogs:
Key Observations:
Substituent Effects on Benzothiazole Core: The 6-fluoro substituent in the target compound and BI67660 may enhance metabolic stability and membrane permeability compared to 6-bromo (BI65991) or unsubstituted analogs .
Piperazine-Linked Moieties :
- The pyrrolidine-sulfonyl-benzoyl group in the target compound introduces a bulky, electron-withdrawing sulfonyl group, which may improve solubility and protein-binding affinity compared to furan-carbonyl (BI67660) or chlorobenzenesulfonyl derivatives .
- Analogs with chloro-trifluoromethylbenzoyl groups (e.g., compound 8b) exhibit higher melting points (~240°C), suggesting stronger crystal lattice interactions due to halogen bonding .
Synthetic Accessibility :
- The target compound’s synthesis likely involves multi-step coupling of pyrrolidine-sulfonyl benzoyl chloride with a fluorobenzothiazole-piperazine precursor, similar to methods used for BI65991 and 8b .
- In contrast, BI67660 and BI65991 utilize simpler furan-carbonyl intermediates, reducing synthetic complexity .
Physicochemical and Spectroscopic Data
- Mass Spectrometry :
- NMR Profiles :
Functional Group Impact on Bioactivity (Inferred)
While biological data for the target compound are unavailable, insights can be drawn from analogs:
- Sulfonyl vs. Carbonyl Groups : Sulfonyl moieties (target compound, BI65912 ) may enhance hydrogen-bonding interactions with enzymes compared to carbonyl groups (BI67660) .
- Fluorine vs. Halogens : Fluorine’s electronegativity could improve binding to hydrophobic pockets in targets like kinases or GPCRs, as seen in compound 8b .
Biological Activity
Overview
6-Fluoro-2-{4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole is a synthetic compound that has garnered interest for its potential therapeutic applications, particularly in oncology and neurology. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the following features:
| Property | Details |
|---|---|
| Molecular Formula | C22H23FN4O3S2 |
| Molecular Weight | 474.57 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cell signaling pathways. Notably, it exhibits:
- Inhibition of Cancer Cell Proliferation : Studies have shown that derivatives of benzothiazole can inhibit the proliferation of various cancer cell lines, including A431 and A549 cells. The presence of the benzothiazole moiety enhances the compound's ability to induce apoptosis and inhibit cell migration .
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated the ability to reduce pro-inflammatory cytokines such as IL-6 and TNF-alpha, suggesting potential applications in inflammatory diseases .
Structure-Activity Relationship (SAR)
Research into SAR has identified critical structural components that influence the biological activity of benzothiazole derivatives:
- Fluorine Substitution : The introduction of fluorine at specific positions has been linked to increased potency against cancer cell lines. Fluorine atoms can enhance lipophilicity and improve binding affinity to target proteins .
- Pyrrolidine Moiety : The incorporation of pyrrolidine enhances solubility and bioavailability, which are crucial for therapeutic efficacy. This moiety also contributes to the compound's ability to cross biological membranes effectively .
Case Studies and Research Findings
Recent studies have highlighted the biological potential of this compound:
- Anticancer Activity : In vitro studies demonstrated that this compound significantly inhibited the growth of A431 and H1299 cancer cells. The IC50 values were comparable to established anticancer agents like doxorubicin, indicating strong cytotoxic effects .
- Neuroprotective Effects : Preliminary investigations suggest that similar compounds exhibit neuroprotective properties, potentially through modulation of neurotransmitter systems or reduction of oxidative stress markers in neuronal cells .
- Pharmacokinetics : The pharmacokinetic profile indicates favorable absorption characteristics with a moderate half-life, suggesting potential for effective dosing regimens in clinical settings .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
